molecular formula C21H28N2O2S B3681483 1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine

1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B3681483
M. Wt: 372.5 g/mol
InChI Key: LQYPAUHAGFOAET-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine is a synthetic piperazine derivative characterized by a 4-methylcyclohexyl group attached to one nitrogen atom of the piperazine ring and a 2-naphthylsulfonyl moiety on the other. Its molecular formula is C₂₁H₂₈N₂O₂S, with a molecular weight of 380.53 g/mol. The compound’s structure combines a hydrophobic cyclohexyl group with a bulky aromatic sulfonyl group, which may influence its pharmacokinetic properties, such as lipophilicity and receptor-binding affinity.

Properties

IUPAC Name

1-(4-methylcyclohexyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-17-6-9-20(10-7-17)22-12-14-23(15-13-22)26(24,25)21-11-8-18-4-2-3-5-19(18)16-21/h2-5,8,11,16-17,20H,6-7,9-10,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYPAUHAGFOAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: Starting from ethylenediamine, the piperazine ring can be formed through cyclization reactions.

    Substitution with 4-Methylcyclohexyl Group: The piperazine ring is then reacted with 4-methylcyclohexyl chloride under basic conditions to introduce the 4-methylcyclohexyl group.

    Sulfonylation with 2-Naphthylsulfonyl Chloride: Finally, the compound is sulfonylated using 2-naphthylsulfonyl chloride in the presence of a base to yield the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Piperazine Core

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties/Activities Reference
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine 2-Methoxyphenyl, 2-naphthylsulfonyl High molecular weight (382.48 g/mol); potential dopamine D2 receptor affinity inferred from structural similarity to other arylpiperazines .
1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine 2-Bromobenzyl, 4-methylcyclohexyl Ethanedioate salt form enhances solubility; cyclohexyl group may improve CNS penetration .
1-(4-Chlorobenzhydryl)-4-benzoylpiperazines 4-Chlorobenzhydryl, benzoyl Demonstrated cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ = 8–20 μM in HEPG2) .
trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines 4-Methoxyphenylcyclohexyl, aryl High 5-HT₁ₐ receptor affinity (Kᵢ = 0.028 nM); trans configuration critical for selectivity .
SA4503 (Sigma-1 agonist) 3,4-Dimethoxyphenethyl, 3-phenylpropyl Antidepressant activity via Sigma-1 receptor agonism; entered Phase III clinical trials .

Key Structural Determinants of Activity

  • Sulfonyl vs. Acyl Groups : Sulfonyl-containing derivatives (e.g., 2-naphthylsulfonyl) often exhibit stronger enzyme inhibitory effects, as seen in BACE1 inhibitors (IC₅₀ = 19.66–50 mM) , whereas acylated piperazines (e.g., benzoyl) show anticancer cytotoxicity .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., naphthyl) enhance π-π stacking interactions in receptor binding, while aliphatic groups (e.g., methylcyclohexyl) improve membrane permeability .
  • Stereochemistry : The trans configuration of cyclohexyl substituents (e.g., in 5-HT₁ₐ ligands) significantly boosts receptor affinity compared to cis isomers .

Receptor Selectivity and Therapeutic Potential

  • 5-HT Receptor Modulation : Compounds like 1-(m-trifluoromethylphenyl)piperazine show 65-fold selectivity for 5-HT₁в receptors, while spiperone is >100-fold selective for 5-HT₁ₐ . The 4-methylcyclohexyl group in the target compound may similarly influence serotonin receptor subtype selectivity.
  • Dopamine D2 Receptor Affinity : Structural analogs with 2-methoxyphenyl groups (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine) exhibit high D2 receptor binding (Kᵢ = 1–10 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine
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1-(4-methylcyclohexyl)-4-(2-naphthylsulfonyl)piperazine

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